molecular formula C17H23NO4S B2524515 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 898653-81-1

2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2524515
CAS No.: 898653-81-1
M. Wt: 337.43
InChI Key: FMRPESYXIAJINQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS Number 898653-81-1) is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzene-sulfonamide core structure, substituted with a 2-ethoxy group, a furan-2-ylmethyl moiety on the sulfonamide nitrogen, and a combined methyl and isopropyl group pattern. With a molecular formula of C17H23NO4S and a molecular weight of 337.43 g/mol, this molecule is representative of a class of compounds known for their diverse pharmacological potential . Sulfonamides are a significant class of bioactive molecules that historically serve as antibacterial agents by acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-carbonic anhydrase, anti-inflammatory, and diuretic effects, making them valuable scaffolds in the development of novel therapeutic agents . The specific substitution pattern on this compound—particularly the furan ring, a common heterocycle in medicinal chemistry—suggests potential for investigating new structure-activity relationships. Furan-containing sulfonamides have been explored in various pharmacological contexts, providing a rationale for their study in specialized research programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to conduct thorough investigations into the specific properties and mechanisms of action of this compound for their particular applications.

Properties

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h6-10,12,18H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRPESYXIAJINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Furan Ring: The furan ring is then attached to the benzene core through a nucleophilic substitution reaction.

    Addition of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzene Sulfonamide Modifications

Target Compound vs. BH50714 ()
  • BH50714 : 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide.
    • Key Differences :
  • N-Substituent : Pyridine ring (3-methylpyridin-2-yl) replaces the furan-2-ylmethyl group.
  • Implications :
  • Bioactivity : Pyridine derivatives often exhibit enhanced binding to metalloenzymes or receptors like carbonic anhydrase .
Target Compound vs. Gefapixant ()
  • Gefapixant: 5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide. Key Differences:
  • Position 5 Substituent: Diaminopyrimidinyloxy group replaces the isopropyl group.
  • Position 2 Substituent : Methoxy instead of ethoxy.
    • Implications :
  • Pharmacological Activity: Gefapixant is a P2X3 receptor antagonist used for chronic cough. The diaminopyrimidine moiety is critical for receptor interaction .
  • Solubility : Methoxy and polar pyrimidine groups may enhance aqueous solubility compared to the target compound’s ethoxy and furan groups.

Heterocyclic Side Chain Variations

Target Compound vs. Thiazole Derivatives ()

Compounds 6a–6e in incorporate a furan-2-yl group within a thiazole-imidazole scaffold. While their cores differ from the target compound, shared features include:

  • Furan Moieties : Contribute to π-π stacking interactions and moderate lipophilicity.
  • Synthetic Yields : 82–86%, comparable to typical sulfonamide syntheses.
  • Melting Points : 110–126°C, suggesting crystalline stability influenced by substituent bulk .

Substituent Position and Steric Effects

Target Compound vs. Quinoline Derivatives ()

Compounds such as 4-methyl-5-(propan-2-yl)-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374681-79-4) share the isopropyl and methyl groups but feature a quinoline substituent.

  • Quinoline vs. Furan: Quinoline’s planar structure and nitrogen atom may enhance DNA intercalation or kinase inhibition, whereas furan’s smaller size favors selective binding to smaller active sites .

Biological Activity

The compound 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS Number: 898653-81-1) is a sulfonamide derivative with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4SC_{17}H_{23}NO_4S, which indicates the presence of a sulfonamide group, a furan ring, and various alkyl substituents that contribute to its biological activity. The structure can be represented as follows:

Structure C6H4 R SO2NHC4H3 furan C2H5\text{Structure }\text{C}_6\text{H}_4\text{ R }-\text{SO}_2\text{NH}-\text{C}_4\text{H}_3\text{ furan }-\text{C}_2\text{H}_5

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific biological activity of 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has not been extensively studied; however, related compounds provide insights into its potential effects.

Cardiovascular Effects

A study on related benzenesulfonamides evaluated their impact on perfusion pressure and coronary resistance using an isolated rat heart model. The results showed that certain sulfonamide derivatives could significantly alter cardiovascular parameters. For instance:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Sulfonamide A0.001Decrease
Sulfonamide B0.001No significant change
Sulfonamide C0.001Significant decrease

These findings suggest that modifications in the sulfonamide structure can lead to varying cardiovascular effects, potentially applicable to 2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide .

The mechanisms underlying the biological activities of sulfonamides often involve interactions with specific receptors or enzymes. For example, some studies indicate that sulfonamides may inhibit calcium channels, leading to reduced vascular resistance and altered perfusion pressure .

In silico docking studies have shown that certain derivatives interact with amino acid residues in calcium channel proteins, suggesting a pathway through which these compounds exert their effects .

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